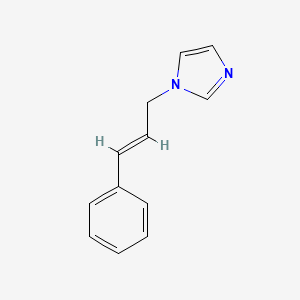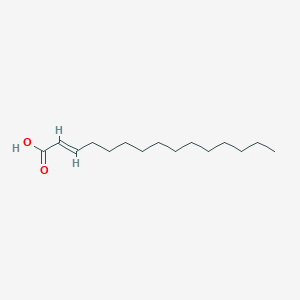
2-Pentadecenoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trans-2-pentadecenoic acid is a pentadecenoic acid in which the olefinic double bond is at position 2 and has E configuration. It is a pentadecenoic acid and an alpha,beta-unsaturated monocarboxylic acid.
Wissenschaftliche Forschungsanwendungen
Novel Methoxylated Fatty Acids in Marine Organisms
Carballeira and Pagán (2001) identified new methoxylated fatty acids, including 2-methoxy-pentadecenoic acid, in the Caribbean sponge Callyspongia fallax. This discovery expands the range of known 2-methoxylated fatty acids in nature and suggests new fatty acid biosynthetic possibilities in marine organisms (Carballeira & Pagán, 2001).
Topoisomerase I Inhibition
An improved synthesis of (Z)-14-methyl-9-pentadecenoic acid led to sufficient quantities to study its inhibitory potential on human placenta DNA topoisomerase I. Carballeira, Sanabria, and Oyola (2007) found this acid inhibits the enzyme at concentrations of 500 μM (Carballeira, Sanabria, & Oyola, 2007).
Synthesis for Topoisomerase I Inhibitory Profile
Carballeira et al. (2004) achieved a stereoselective synthesis of monounsaturated analogs of pentadecenoic acid, which facilitates studying the topoisomerase I inhibitory profile of this class of fatty acids (Carballeira et al., 2004).
Solid-State Miscibility and Polymorphism
Gbabode et al. (2009) investigated the polymorphism and solid-state miscibility of the binary system of pentadecanoic acid and hexadecanoic acid, revealing insights into the solid forms and composition domains of these fatty acids (Gbabode et al., 2009).
Biomarker for Dietary Fiber Intake
Weitkunat et al. (2017) demonstrated that gut-derived propionate, increasing with dietary fiber consumption, is used for hepatic synthesis of odd-chain fatty acids like pentadecanoic acid. This indicates its potential as a biomarker for dietary fiber intake (Weitkunat et al., 2017).
Microbial Oxidation of Alkanes
Souw, Luftmann, and Rehm (2005) studied the microbial oxidation of n-pentadecane by Candida strains, highlighting pentadecenoic acid's presence in culture fluids and cells, signifying a direct desaturation of pentadecanoic acid (Souw, Luftmann, & Rehm, 2005).
Extraction of Polyphenols from Crude Pollen
Oroian, Ursachi, and Dranca (2020) explored the extraction efficiency of polyphenols from crude pollen, where the defatted pollen revealed significant amounts of cis-14-pentadecenoic acid (Oroian, Ursachi, & Dranca, 2020).
Eigenschaften
Molekularformel |
C15H28O2 |
|---|---|
Molekulargewicht |
240.38 g/mol |
IUPAC-Name |
(E)-pentadec-2-enoic acid |
InChI |
InChI=1S/C15H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17/h13-14H,2-12H2,1H3,(H,16,17)/b14-13+ |
InChI-Schlüssel |
HOGWBMWOBRRKCD-BUHFOSPRSA-N |
Isomerische SMILES |
CCCCCCCCCCCC/C=C/C(=O)O |
SMILES |
CCCCCCCCCCCCC=CC(=O)O |
Kanonische SMILES |
CCCCCCCCCCCCC=CC(=O)O |
Synonyme |
14-pentadecenoic acid pentadecenoic acid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4-(Phenylmethyl)-2,3-dihydro-1,4-benzothiazin-6-yl]-(1-piperidinyl)methanone](/img/structure/B1235562.png)

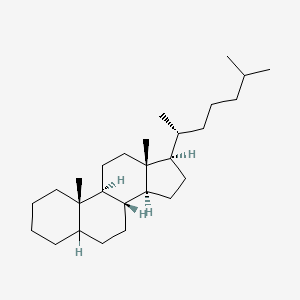
![[18F]Fdpn](/img/structure/B1235566.png)
![(1S,9S,10R,11S)-17-(cyclobutylmethyl)-11-methyl-13-methylidene-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol](/img/structure/B1235569.png)
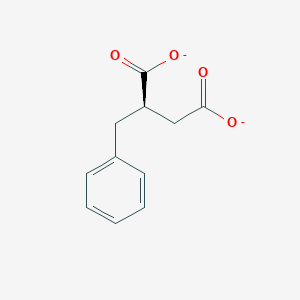
![Dimethyl 12-ethyl-4-(17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl)-8-formyl-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10,11-dicarboxylate](/img/structure/B1235573.png)

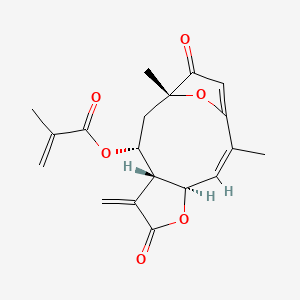
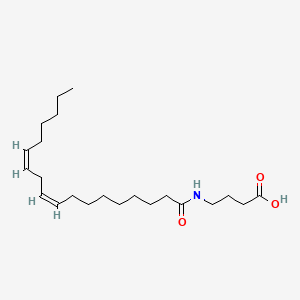
![butyl (3R,5R)-1,3,5-trihydroxy-4-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylate](/img/structure/B1235582.png)
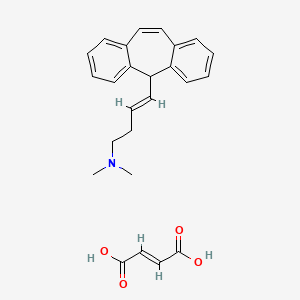
![(1S,3Z,5R)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-fluoro-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-fluoro-4-methylidenecyclohexan-1-ol](/img/structure/B1235584.png)
